

# H-Glu(OtBu)-OMe.HCl molecular weight and formula

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## Compound of Interest

Compound Name: *H-Glu(OtBu)-OMe.HCl*

Cat. No.: *B555359*

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## In-Depth Technical Guide: H-Glu(OtBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on L-Glutamic acid  $\alpha$ -methyl ester  $\gamma$ -tert-butyl ester hydrochloride, commonly known as **H-Glu(OtBu)-OMe.HCl**. This compound is a derivative of glutamic acid and is frequently utilized as a protecting group in peptide synthesis and as an intermediate in pharmaceutical research.

## Physicochemical Properties

The fundamental molecular characteristics of **H-Glu(OtBu)-OMe.HCl** are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

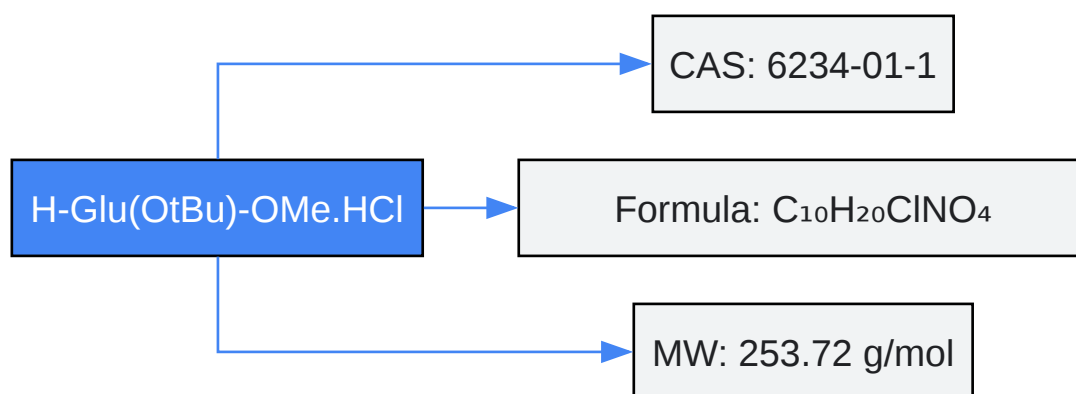
Property	Value	Citations
Molecular Formula	C <sub>10</sub> H <sub>20</sub> ClNO <sub>4</sub>	[1][2][3][4]
Molecular Weight	253.72 g/mol	[1][2][3][4]
CAS Number	6234-01-1	[1][2][3][5]
Appearance	White to off-white solid/crystalline powder	[1][2]
Melting Point	126-130 °C	[6]

## Experimental Protocols

While specific experimental applications of **H-Glu(OtBu)-OMe.HCl** are vast and varied, a general protocol for its use in peptide synthesis involves the coupling of the free amine to an N-protected amino acid, followed by deprotection of the methyl or tert-butyl ester under appropriate conditions. Detailed methodologies are highly dependent on the specific synthetic route and target molecule. Researchers should refer to established peptide synthesis handbooks for specific protocols.

## Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.



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Core molecular identifiers for **H-Glu(OtBu)-OMe.HCl**.

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